5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyrimidine derivatives, and sulfonyl chlorides. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of pyrimidine are often explored for their potential as antiviral, anticancer, or anti-inflammatory agents.
Industry
Industrially, such compounds can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyrimidine-4-carboxamide
- 2,6-Dimethylphenylpyrimidine derivatives
- Fluorophenylmethanesulfonyl compounds
Uniqueness
The uniqueness of 5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H17ClFN3O3S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-12-6-5-7-13(2)17(12)24-19(26)18-15(21)10-23-20(25-18)29(27,28)11-14-8-3-4-9-16(14)22/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
HSKVBEJNFXHANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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